8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and allyl bromide.
Formation of Chromene Core: The chromene core is formed through a cyclization reaction, often involving a base-catalyzed condensation.
Introduction of Allyl Group: The allyl group is introduced via an alkylation reaction using allyl bromide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, cardiovascular disorders, and neurodegenerative diseases.
Industry: May be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives exert their effects through interactions with various molecular targets, such as enzymes, receptors, and signaling pathways. For example, they may inhibit specific enzymes involved in inflammation or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with known anticoagulant and anti-inflammatory properties.
Flavonoids: A class of compounds with similar chromene structures, widely studied for their antioxidant and anti-cancer activities.
Quinoline Derivatives: Compounds with similar heterocyclic structures, known for their antimicrobial and antimalarial properties.
Uniqueness
8-allyl-N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of the allyl group and the specific substitution pattern on the chromene core. These structural features may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-2-6-12-7-5-8-13-11-14(19(23)24-17(12)13)18(22)20-15-9-3-4-10-16(15)21/h2-5,7-11,21H,1,6H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEHXPPOICDLFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353498 |
Source
|
Record name | F1107-0262 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4182-21-2 |
Source
|
Record name | F1107-0262 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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